B1150071 DS-7423

DS-7423

Cat. No. B1150071
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor this compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

Scientific Research Applications

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423 is a novel, dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), showing promising potential in treating ovarian clear cell adenocarcinomas (OCCA). Research demonstrates that this compound effectively inhibits tumor growth in OCCA by inducing TP53-dependent apoptosis, especially in TP53 wild-type OCCAs. This suggests this compound's significant role in molecular targeted therapy for this type of cancer (Kashiyama et al., 2014).

Phase I Clinical Trials in Japanese Patients with Advanced Solid Tumors

This compound has been evaluated in phase I clinical trials involving Japanese subjects with advanced solid tumors. The study aimed to assess safety, pharmacokinetics, and pharmacodynamics, and to determine the maximum tolerated dose and recommended phase II dose. The results indicated that this compound is tolerated at certain doses and shows evidence of anticancer activity and disease stabilization (Yokota et al., 2014).

Global Harmonization of Phase I Oncology Trials

A call for global harmonization of phase I oncology trials, including those for this compound, highlights the need for consistent safety, pharmacokinetic, pharmacodynamic, and efficacy evaluations across different populations. This is crucial for developing more effective cancer treatments, including this compound (Yokota et al., 2017).

properties

Appearance

Solid powder

synonyms

DS7423;  DS 7423;  DS-7423; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.